3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorobenzyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the oxadiazole ring under specific reaction conditions, such as the use of a dehydrating agent and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
- Piperonylic acid
Uniqueness
Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structure also provides specific binding properties that may enhance its effectiveness in biological systems.
Properties
Molecular Formula |
C17H12ClN3O4 |
---|---|
Molecular Weight |
357.7 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-4-2-1-3-11(12)8-19-16(22)17-20-15(21-25-17)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,22) |
InChI Key |
ZYRSASFPOBCYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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